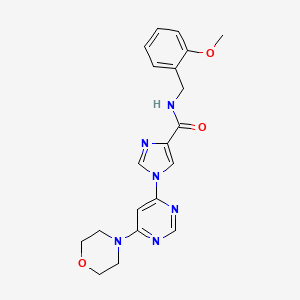

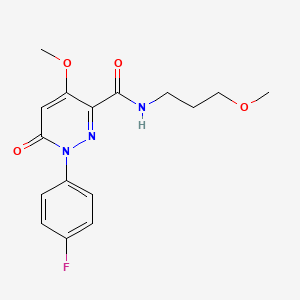

![molecular formula C11H15NO4 B2531049 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid CAS No. 1218695-86-3](/img/structure/B2531049.png)

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is a derivative of mandelic acid, which is a hydroxy acid with a methoxy group on the phenyl ring. Although the exact compound is not described in the provided papers, related compounds such as DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid and (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid have been studied, providing insights into the structural and chemical properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves the introduction of methoxy and hydroxy groups into the phenyl ring, which can be achieved through various synthetic routes such as electrophilic aromatic substitution. The exact synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is not detailed in the provided papers, but similar compounds are typically synthesized from mandelic acid derivatives, which suggests a possible pathway for its synthesis .

Molecular Structure Analysis

The molecular structure of related compounds shows that the acetic acid side chain can adopt a perpendicular orientation with respect to the phenyl ring, as seen in DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid . This orientation could influence the molecular interactions and stability of the compound. The presence of methoxy and hydroxy groups can also lead to intramolecular hydrogen bonding, which can affect the overall molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present on the phenyl ring and the acetic acid moiety. The hydroxyethylamino group could participate in reactions typical of amines, such as forming amides or reacting with aldehydes to form imines. The acetic acid side chain could undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid can be inferred from related compounds. The presence of hydrogen bonds, as seen in the related compounds, suggests that the compound would have a relatively high boiling point and may exhibit solid-state stability due to these interactions . The methoxy group's involvement in intermolecular interactions could also contribute to the stability and solubility of the compound in organic solvents .

Applications De Recherche Scientifique

Novel Synthetic Approaches and Derivatives

Synthesis of Novel Indole-Benzimidazole Derivatives : Research by Wang et al. (2016) explores the preparation of indole carboxylic acids, including derivatives similar to the compound , for synthesizing combined indole-benzimidazoles, indicating its utility in creating new molecular frameworks for potential applications in drug development and materials science (Wang et al., 2016).

Triorganotin(IV) Complexes Synthesis : Baul et al. (2002) described the synthesis and structural characterization of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid derivatives, showcasing the compound's role in forming complexes with potential applications in catalysis and material science (Baul et al., 2002).

Catalysis and Material Science

- Catalytic Applications in Alcohol Oxidation : Hazra et al. (2015) developed sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation, derived from reactions involving similar phenolic and amino acid structures, illustrating the compound's relevance in catalytic processes and organic synthesis (Hazra et al., 2015).

Biomedical Research

- Xanthine Oxidase Inhibition for Antioxidant Applications : Ikram et al. (2015) synthesized transition metal complexes with a Schiff base ligand derived from an amino acid similar to the structure in focus, demonstrating selective xanthine oxidase inhibitory studies. This highlights its potential in developing treatments for diseases associated with oxidative stress (Ikram et al., 2015).

Chiral Auxiliary and Derivatizing Agents

- Use as a Chiral Auxiliary Compound : Majewska (2019) explored the application of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary, suggesting the compound's utility in chiral resolution and as derivatizing agents, significant for stereochemical studies and pharmaceutical synthesis (Majewska, 2019).

Propriétés

IUPAC Name |

2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEBKOILJPPBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

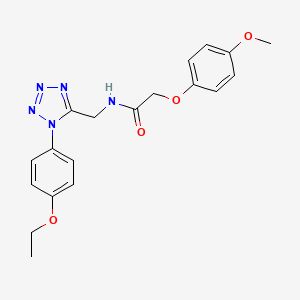

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

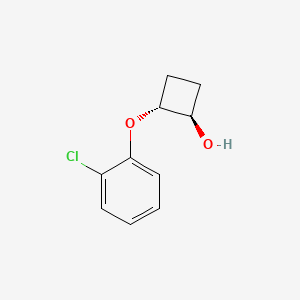

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

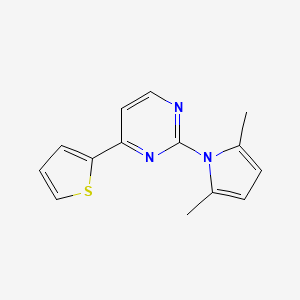

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)